1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

JNK3 inhibition antibacterial pyrazole-urea SAR

CAS 2034452-65-6 is a synthetic 1,3-diaryl-substituted pyrazole–urea featuring a 2-methoxyphenyl terminus and thiophen-3-yl moiety. It shares scaffold topology with literature-reported JNK3 inhibitors and antibacterial pyrazole-ureas, but lacks publicly available pharmacodynamic or pharmacokinetic data specific to this CAS entity. Buyers must note that subtle aryl substituent variations in this series can fundamentally alter target engagement, isoform selectivity, and cellular potency. Procuring this compound as a generic surrogate for a literature analog without direct comparative bioactivity data carries substantial risk of experimental irreproducibility. Recommended for use as a methoxy-substituted SAR probe or matched-pair control only after confirmatory biochemical profiling. Contact us for custom synthesis or batch reservation.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 2034452-65-6
Cat. No. B2392104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034452-65-6
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C17H18N4O2S/c1-23-16-5-3-2-4-15(16)19-17(22)18-8-10-21-9-6-14(20-21)13-7-11-24-12-13/h2-7,9,11-12H,8,10H2,1H3,(H2,18,19,22)
InChIKeyVBQBUSMTJGZWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-65-6): Supply-Chain-Relevant Identity and Baseline Characterization


1-(2-Methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-65-6) is a synthetic small molecule belonging to the 1,3-diaryl-substituted pyrazole–urea class. Its molecular formula is C₁₇H₁₈N₄O₂S (MW 342.42 g·mol⁻¹) [1]. Structurally, it features a 2-methoxyphenyl urea terminus linked via an ethyl spacer to a pyrazole ring bearing a thiophen-3-yl substituent at the 3-position. This scaffold topology is shared by multiple chemical series reported in the medicinal chemistry literature, most notably thiophene-pyrazolourea JNK3 inhibitors [2] and pyrazole-urea antibacterial agents [3]. However, publicly available quantitative pharmacodynamic, pharmacokinetic, or selectivity data specifically attributable to CAS 2034452-65-6 remain absent from peer-reviewed primary research articles and authoritative bioactivity databases as of the knowledge cutoff date.

1-(2-Methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-65-6): Why In-Class Analog Interchange Is Not Advisable Without Direct Evidence


Close structural analogs within the thiophene-pyrazolourea and 1,3-diaryl-pyrazole-urea families exhibit dramatic divergence in biological target engagement, isoform selectivity, cellular potency, and pharmacokinetic behavior depending on subtle aryl substituent variations [1]. For example, in the JNK3 inhibitor series, replacing the N-terminal chlorophenyl with a methoxyphenyl group fundamentally alters the hydrogen-bond network within the ATP-binding pocket and modulates selectivity across the JNK1/2/3 isoform panel [1]. Similarly, in the antibacterial pyrazole-urea series, switching the terminal aryl substituent from 3,4-dichlorophenyl to 2,4-difluorophenyl shifts the antimicrobial spectrum from Gram-positive S. aureus to Mycobacterium tuberculosis, accompanied by a five-fold change in selectivity index [2]. Therefore, procuring CAS 2034452-65-6 as a generic surrogate for a literature-reported analog without direct comparative bioactivity data on this specific CAS entity carries substantial risk of experimental irreproducibility and misattribution of pharmacological effects.

1-(2-Methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-65-6): Quantitative Differentiation Evidence — Status Assessment


Evidence Gap: No Public Quantitative Bioactivity or Selectivity Data Identified for CAS 2034452-65-6

An exhaustive search of PubMed, BindingDB, ChEMBL, RCSB PDB, PubChem, and patent literature did not identify any peer-reviewed primary research article, patent example, or authoritative database entry that reports a quantitative IC₅₀, Kᵢ, MIC, EC₅₀, or selectivity ratio specifically measured for CAS 2034452-65-6. The closest structurally characterized series—thiophene-pyrazolourea JNK3 inhibitors—contains the 2-chlorophenyl analog (Compound 17; JNK3 IC₅₀ = 35 nM, >100-fold selectivity over JNK1/2, human liver microsome t₁/₂ = 66 min) [1] and the 2-methoxy-4-fluorophenyl analog (Compound 27, cocrystallized with JNK3 at 1.84 Å resolution) [1]. However, the unsubstituted 2-methoxyphenyl variant (target compound) is not among the characterized derivatives in that study. Similarly, in the antibacterial pyrazole-urea series, the 3,4-dichlorophenyl analog 7a (S. aureus MIC = 0.25 μg·mL⁻¹; selectivity index = 40 vs. Vero cells) [2] and the 2,4-difluorophenyl analog 7j (M. tuberculosis MIC = 1 μg·mL⁻¹; selectivity index = 200) [2] are reported, but no methoxyphenyl derivative appears in the disclosed SAR table. Consequently, no differential claim—whether potency advantage, selectivity gain, or pharmacokinetic improvement—can be substantiated for this compound relative to any defined comparator.

JNK3 inhibition antibacterial pyrazole-urea SAR

1-(2-Methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-65-6): Prerequisite-Conditional Research Application Scenarios


Prospective JNK3 Isoform-Selective Inhibitor Screening (Requires De Novo Characterization)

Given the structural homology of CAS 2034452-65-6 to the thiophene-pyrazolourea JNK3 inhibitor series [1], this compound could be submitted to a JNK1/2/3 biochemical profiling panel (e.g., TR-FRET or mobility-shift assays at 1 μM and 10 μM ATP concentrations) to establish its isoform selectivity profile before use. However, no a priori assumption of JNK3 selectivity or potency can be made; the 2-methoxy substituent may alter the hinge-binding hydrogen-bond network relative to the characterized 2-chlorophenyl lead (Compound 17), potentially reducing affinity or shifting isoform preference. Pre-screening is mandatory before any in-cellulo or in vivo application.

Structure–Activity Relationship (SAR) Probe for Pyrazole-Urea Antibacterial Programs (Requires MIC Determination)

The compound may serve as a methoxy-substituted SAR probe within the 1,3-diaryl-pyrazole-urea antibacterial scaffold [2]. To be useful, its MIC must first be determined against a reference panel including methicillin-resistant S. aureus (MRSA) ATCC 43300, M. tuberculosis H37Rv, and Vero cells (for cytotoxicity). Only after establishing an MIC value and selectivity index comparable to or differentiated from the benchmark compounds 7a (MIC 0.25 μg·mL⁻¹, SI = 40) and 7j (MIC 1 μg·mL⁻¹, SI = 200) [2] can the compound be deployed as a comparator in medicinal chemistry optimization campaigns.

Negative Control Compound for Related Pyrazole-Urea Target Engagement Studies

If subsequent profiling reveals that CAS 2034452-65-6 is inactive against the biological target of a closely related active analog (e.g., inactive against JNK3 at concentrations up to 10 μM), it may serve as a matched-pair negative control in cellular target engagement assays (e.g., CETSA or NanoBRET). This application is contingent on experimental confirmation of inactivity and structural similarity to the active probe.

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